molecular formula C22H18F3N3O4S B12182703 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12182703
M. Wt: 477.5 g/mol
InChI Key: BVUUCLQLLDCWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule featuring a combination of aromatic rings, thiazole, and pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thioamide under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring is formed by a cyclization reaction involving an appropriate diketone and an amine.

    Final Assembly: The final compound is obtained by coupling the thiazole and pyrrole intermediates under specific conditions, often involving a base and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated analogs.

Scientific Research Applications

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol: can be compared with other similar compounds, such as:

  • 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-methoxyphenyl]-2,5-dihydro-1H-pyrrol-3-ol
  • 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-chlorophenyl]-2,5-dihydro-1H-pyrrol-3-ol

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of functional groups in This compound

Properties

Molecular Formula

C22H18F3N3O4S

Molecular Weight

477.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(trifluoromethoxy)phenyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C22H18F3N3O4S/c1-30-17-8-3-12(9-18(17)31-2)15-11-33-21(27-15)19-16(29)10-28(20(19)26)13-4-6-14(7-5-13)32-22(23,24)25/h3-9,11,26,29H,10H2,1-2H3

InChI Key

BVUUCLQLLDCWHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=C(C=C4)OC(F)(F)F)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.